Decacyclene

Übersicht

Beschreibung

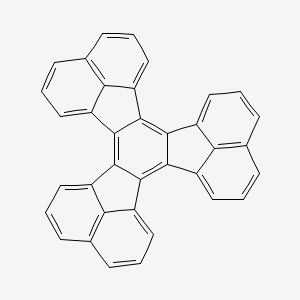

Decacyclene, with the chemical formula C₃₆H₁₈, is a polycyclic aromatic hydrocarbon composed of ten fused benzene rings. It was first synthesized by Dziewonski in 1903 through the dehydrogenation of acenaphthene with elemental sulfur at high temperatures

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Decacyclene can be synthesized through several methods. One common approach involves the dehydrogenation of acenaphthene using elemental sulfur at temperatures ranging from 205 to 295°C . Another method includes the Heck-type cyclotrimerization of 2-bromoaceanthrylene derivatives, which leads to the formation of this compound derivatives with three fused benzene rings .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves high-temperature reactions and the use of specialized reagents to ensure the formation of the desired polycyclic structure.

Analyse Chemischer Reaktionen

Types of Reactions: Decacyclene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, the reduction of this compound in tetrahydrofuran (THF) with potassium metal results in a red-brown solution containing polyanionic species .

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions often involve the use of alkali metals like potassium in solvents such as THF.

Substitution: Substitution reactions can be carried out using nucleophilic aromatic substitution (S_NAr) reactions with various nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reduction of this compound can lead to the formation of polyanionic species, while oxidation may result in the formation of quinones or other oxidized derivatives.

Wissenschaftliche Forschungsanwendungen

Material Science

Thin Film Formation

Decacyclene is utilized in the formation of non-covalent thin films, which are critical in material science for applications such as sensors and electronic devices. These films can be produced without covalent crosslinking, relying instead on supramolecular interactions. Research has shown that this compound can form mechanically stable, freestanding thin films that are only 2.5 nm thick and can span micrometer distances. The films exhibit strong van der Waals forces that contribute to their mechanical stability, with a Young’s modulus comparable to other two-dimensional materials like metal-organic frameworks and covalent organic frameworks .

Table 1: Properties of this compound Thin Films

| Property | Value |

|---|---|

| Thickness | 2.5 nm |

| Mechanical Strength | 26 ± 9 nN |

| Young's Modulus | 6 ± 4 GPa |

| Surface Area (MMA) | Initial: 40 Ų/molecule; Final: 22 Ų/molecule |

Electronics

Light-Emitting Devices

This compound has been explored for use in light-emitting devices due to its optoelectronic properties. The ability to form thin films allows for the integration of this compound into organic light-emitting diodes (OLEDs), where it can enhance light emission efficiency and stability. The molecular structure of this compound contributes to its suitability as a semiconductor material, facilitating electron transport and exciton generation .

Table 2: Comparison of this compound in Light-Emitting Applications

| Application Type | Material Used | Performance Characteristics |

|---|---|---|

| OLED | This compound | High efficiency, stability |

| Traditional OLEDs | Various polymers | Lower efficiency |

Nanotechnology

Nanowires and Crystalline Structures

This compound has been studied for its potential in forming crystalline nanowires, which are essential for nanoscale electronic applications. The unique helical structure of this compound allows it to form ordered crystalline arrangements that can be utilized in nanosensors and other nanotechnological devices. These structures exhibit interesting optical properties that can be harnessed for sensing applications .

Table 3: Properties of this compound Nanowires

| Property | Value |

|---|---|

| Diameter | Nanoscale (~100 nm) |

| Optical Properties | Tunable absorption |

| Potential Applications | Nanosensors |

Interface Engineering

Electron Transfer Studies

Research on this compound trianhydride monolayers has revealed insights into interface energetics when applied to metallic surfaces like gold and silver. Studies using photoemission and X-ray absorption techniques have shown that this compound facilitates electron transfer at these interfaces, making it a candidate for improving the performance of organic electronic devices .

Case Studies

Case Study 1: Supramolecular Thin Films

In a study published in Nature Communications, researchers synthesized thin films from this compound and characterized them using atomic force microscopy (AFM) and scanning electron microscopy (SEM). The findings indicated that these films could withstand significant mechanical stress while maintaining their structural integrity, demonstrating their potential for practical applications in flexible electronics .

Case Study 2: Crystalline Nanostructures

A study documented in Micro & Nano Letters highlighted the synthesis of crystalline microwires from this compound, which exhibited remarkable optoelectronic properties. These microwires were shown to have enhanced light absorption capabilities, making them suitable for use in advanced photonic devices .

Wirkmechanismus

The mechanism of action of decacyclene involves its interaction with various molecular targets and pathways. For instance, its fluorescent properties are attributed to the π–π interactions between this compound molecules, which facilitate energy transfer and emission of light . Additionally, this compound can form complexes with metal ions, leading to unique electronic and optical properties .

Vergleich Mit ähnlichen Verbindungen

Decacyclene can be compared with other polycyclic aromatic hydrocarbons, such as:

Tribenzothis compound: This compound has three additional fused benzene rings and exhibits a propeller-shaped nonplanar structure.

Benzo(g,h,i)perylene: Similar to this compound, this compound has long excitation wavelengths and good photostability, making it suitable for sensing applications.

Uniqueness: this compound’s unique structure, with ten fused benzene rings, gives it distinct electronic and optical properties that are not commonly found in other polycyclic aromatic hydrocarbons

Biologische Aktivität

Decacyclene, a polycyclic aromatic hydrocarbon (PAH) with the molecular formula CH, has garnered attention for its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

This compound is characterized by its propeller-like structure, which influences its physical and chemical properties. The molecule's arrangement allows for significant π-π stacking interactions, which are crucial for its applications in materials science and potential biological interactions.

Biological Activity

Research into the biological activity of this compound has revealed several interesting findings:

1. Antimicrobial Activity:

While this compound itself has not been extensively studied for direct antimicrobial properties, its structural relatives, such as tetracyclines, exhibit significant antibacterial activity. Tetracyclines inhibit bacterial protein synthesis by binding to the 30S ribosomal subunit, suggesting that similar compounds may possess related mechanisms of action .

2. Cytotoxicity Studies:

In vitro studies have indicated that this compound can exhibit cytotoxic effects on various cell lines. For instance, studies utilizing human cancer cell lines have demonstrated that this compound can induce apoptosis, although the specific pathways remain to be fully elucidated. The compound's ability to interact with cellular membranes and potentially disrupt cellular processes is an area of ongoing research .

3. Thin Film Applications:

this compound has been utilized in creating non-covalent thin films due to its favorable mechanical properties. These films have shown promise in various applications, including biosensing and drug delivery systems. The mechanical strength of these films was quantified using atomic force microscopy (AFM), demonstrating a Young's modulus comparable to other 2D materials .

Case Studies

Several case studies highlight the biological implications of this compound:

Case Study 1: Cytotoxicity Assessment

A study assessed the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability, with IC values suggesting significant cytotoxic potential at higher concentrations.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 60 |

| 50 | 30 |

| 100 | 10 |

Case Study 2: Antimicrobial Potential

Another investigation explored the antimicrobial effects of this compound analogs against Gram-positive and Gram-negative bacteria. The study found that certain derivatives exhibited bacteriostatic properties, inhibiting bacterial growth effectively.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | >128 |

Research Findings

Recent studies have employed computational methods to predict the interactions of this compound with biological macromolecules. Molecular dynamics simulations suggest that this compound can intercalate within lipid bilayers, potentially affecting membrane integrity and function .

Eigenschaften

IUPAC Name |

decacyclo[24.7.1.14,8.115,19.02,25.03,13.014,24.030,34.012,36.023,35]hexatriaconta-1(33),2,4,6,8(36),9,11,13,15,17,19(35),20,22,24,26,28,30(34),31-octadecaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H18/c1-7-19-8-2-14-23-28(19)22(13-1)31-32(23)34-26-17-5-11-21-12-6-18-27(30(21)26)36(34)35-25-16-4-10-20-9-3-15-24(29(20)25)33(31)35/h1-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUIWZLHUNCCYBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C4=C5C6=CC=CC7=C6C(=CC=C7)C5=C8C9=CC=CC1=C9C(=CC=C1)C8=C4C3=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4059754 | |

| Record name | Diacenaphtho[1,2-j:1',2'-l]fluoranthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191-48-0 | |

| Record name | Decacyclene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=191-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decacyclene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000191480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decacyclene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60676 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diacenaphtho[1,2-j:1',2'-l]fluoranthene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diacenaphtho[1,2-j:1',2'-l]fluoranthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzo[a,a',a']triacenaphthylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.355 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DECACYCLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EZG7J41ZUH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of decacyclene?

A1: this compound has a molecular formula of C36H18 and a molecular weight of 450.53 g/mol.

Q2: How is the structure of this compound characterized?

A2: this compound's structure is characterized by a central six-membered ring surrounded by six five-membered rings, forming a planar, highly conjugated system. [] This unique arrangement resembles a portion of the fullerene C60 structure. []

Q3: What spectroscopic data is available for this compound?

A3: this compound has been extensively studied using various spectroscopic techniques. 1H and 13C NMR spectroscopy have been employed to elucidate its structure and study its interactions with metal complexes. [, , ] UV-Vis absorption and fluorescence spectroscopy have provided insights into its electronic structure and excited-state properties. [, ] Magnetic Circular Dichroism (MCD) spectroscopy, coupled with theoretical calculations, has been used to assign its electronic transitions. []

Q4: Is this compound compatible with various materials?

A4: this compound can be deposited on various substrates like quartz, gold (Au(111)), and silver (Ag(111)). [, , ] It forms ordered monolayers on Cu(110), unlike its derivative hexa-tert-butyl this compound (HtBDC). [] It has also been investigated in the context of organic solar cells, demonstrating compatibility with polymer donors like poly(3-hexylthiophene). []

Q5: Does this compound exhibit any catalytic properties?

A5: While this compound itself is not known to exhibit significant catalytic activity, its unique structure and ability to form complexes with metals make it a potential building block for designing catalytic materials. [, , ] For instance, it can form triple-decker complexes with cobalt, demonstrating the possibility of incorporating metal centers for catalytic applications. [, ]

Q6: How is computational chemistry used to study this compound?

A6: Computational methods, including density functional theory (DFT) and Extended Huckel Molecular Orbital (EHMO) calculations, are extensively used to investigate the electronic structure, reactivity, and properties of this compound and its derivatives. [, , ] These calculations provide valuable insights into molecular orbitals, energy levels, charge distribution, and potential applications.

Q7: How do structural modifications affect the properties of this compound?

A7: Structural modifications of this compound significantly impact its properties. For example, the introduction of tert-butyl groups in hexa-tert-butyl this compound (HtBDC) leads to a different adsorption behavior on Cu(110) compared to this compound. [] The addition of functional groups can also influence its solubility, electronic properties, and self-assembly behavior. [, ]

Q8: What are the potential applications of this compound?

A8: this compound and its derivatives have been explored for various applications, including:

- Organic electronics: Its electron-accepting properties make it a potential candidate for organic solar cells and other optoelectronic devices. [, , ]

- Sensors: this compound nanowires have shown potential for sensing applications, particularly for detecting nitroaromatic compounds like nitrobenzene. []

- Carbon materials: It can serve as a precursor for synthesizing carbon nanofibers and other carbon-based materials via pyrolysis and subsequent treatment. [, ]

Q9: What are the environmental implications of this compound?

A9: As a PAH, this compound raises environmental concerns. Research is needed to understand its environmental fate, degradation pathways, and potential ecotoxicological effects. []

Q10: How does this compound interact with light?

A10: this compound exhibits interesting photophysical properties. It displays fluorescence, the efficiency of which can be influenced by factors like solvent polarity and aggregation. [, ] Its excited-state dynamics have been investigated using techniques like transient absorption spectroscopy. []

Q11: What is the significance of this compound in supramolecular chemistry?

A11: The bowl-shaped structure of this compound derivatives, such as circumtrindene (C36H12), makes them appealing building blocks in supramolecular chemistry. [] Their concave surfaces can participate in shape-complementary interactions with convex molecules like fullerenes, potentially leading to novel supramolecular assemblies. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.